molecular formula C13H15BrO2 B1345362 2-Bromo-4-(4-carboethoxyphenyl)-1-butene CAS No. 731772-91-1

2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Cat. No. B1345362
M. Wt: 283.16 g/mol
InChI Key: IAIWCHNSFKSQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(4-carboethoxyphenyl)-1-butene (2B4CPB) is a synthetic organic compound with a broad range of applications in scientific research. It is a colorless liquid with a boiling point of 97.2 °C, a melting point of -35.5 °C, and a density of 1.2 g/cm3. It is a compound that can be used in the synthesis of various organic molecules, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Mechanistic Probe in Organic Chemistry

The study by Reynaud et al. (2011) investigated the rearrangement of a brominated butenylbenzene compound under various conditions, serving as a mechanistic probe to distinguish between radical and carbanion intermediates. This research illustrates how structurally similar compounds can be utilized to understand reaction mechanisms in organic synthesis, potentially applicable to 2-Bromo-4-(4-carboethoxyphenyl)-1-butene for studying its behavior under different chemical reactions (Reynaud et al., 2011).

Building Block in Organic Synthesis

Westerlund et al. (2001) explored the use of 1-Bromo-3-buten-2-one as a building block in organic synthesis, highlighting the versatility of brominated butene derivatives in forming a variety of organic compounds. This suggests that 2-Bromo-4-(4-carboethoxyphenyl)-1-butene could similarly serve as a precursor for synthesizing complex molecules, given its reactive bromine and vinyl group (Westerlund et al., 2001).

Investigating Surface Chemistry

Lee and Zaera (2005) studied the thermal chemistry of C4 hydrocarbons, including brominated butenes, on Pt(111) surfaces. Their work provides insight into how such compounds interact with metal surfaces, which could be relevant for catalysis or surface-modification studies involving similar brominated compounds (Lee & Zaera, 2005).

Synthesis of Fluorescent Compounds

Zuo-qi (2015) synthesized a brominated benzene derivative exhibiting aggregation-induced emission (AIE) characteristics. This research indicates the potential of brominated compounds, like 2-Bromo-4-(4-carboethoxyphenyl)-1-butene, in the development of new fluorescent materials for applications in sensing, imaging, or organic electronics (Zuo-qi, 2015).

properties

IUPAC Name

ethyl 4-(3-bromobut-3-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIWCHNSFKSQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641160
Record name Ethyl 4-(3-bromobut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(4-carboethoxyphenyl)-1-butene

CAS RN

731772-91-1
Record name Ethyl 4-(3-bromobut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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